molecular formula C12H8BrClN2O3 B13738329 E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline

E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline

Cat. No.: B13738329
M. Wt: 343.56 g/mol
InChI Key: IWBBXIJVMPXPAT-SNAWJCMRSA-N
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Description

E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group into the quinoline ring.

    Bromination and Chlorination: Sequential introduction of bromine and chlorine atoms.

    Methoxylation: Introduction of the methoxy group.

    Vinylation: Formation of the vinyl group through a coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and vinyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or lithium aluminum hydride.

Major Products:

    Oxidation: Formation of quinoline derivatives with oxidized methoxy or vinyl groups.

    Reduction: Formation of amino derivatives of the quinoline compound.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex quinoline derivatives.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology and Medicine:

  • Potential use as a pharmacophore in drug design due to its quinoline core.
  • Investigated for its antimicrobial, antiviral, and anticancer properties.

Industry:

  • Utilized in the development of dyes and pigments.
  • Applied in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is largely dependent on its interaction with biological targets. The compound may exert its effects through:

    Binding to DNA or RNA: Intercalation into nucleic acids, disrupting their function.

    Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.

    Reactive Oxygen Species Generation: Inducing oxidative stress in cells.

Comparison with Similar Compounds

    8-Bromoquinoline: Lacks the additional functional groups present in the target compound.

    2-Chloro-7-methoxyquinoline: Similar structure but without the bromine and nitro groups.

    3-Nitrovinylquinoline: Contains the nitro and vinyl groups but lacks bromine and chlorine.

Uniqueness: E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is unique due to the combination of bromine, chlorine, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H8BrClN2O3

Molecular Weight

343.56 g/mol

IUPAC Name

8-bromo-2-chloro-7-methoxy-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C12H8BrClN2O3/c1-19-9-3-2-7-6-8(4-5-16(17)18)12(14)15-11(7)10(9)13/h2-6H,1H3/b5-4+

InChI Key

IWBBXIJVMPXPAT-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl)Br

Canonical SMILES

COC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)Br

Origin of Product

United States

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